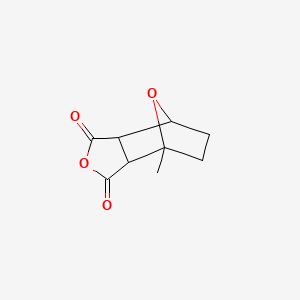

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4-methyl-

Description

The compound 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4-methyl- (IUPAC: (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione) is a tricyclic anhydride with a methyl group at the 4-position of its hexahydro-4,7-epoxyisobenzofuran backbone . Its molecular formula is inferred as C₉H₁₀O₄ (based on norcantharidin, C₈H₈O₄, with an additional methyl group) .

Key properties:

- Stereochemistry: The compound has defined stereocenters at 3aR, 4S, 7R, and 7aS, which influence its biological activity and synthetic applications .

- Synthesis: Typically prepared via Diels-Alder reactions involving furan derivatives and maleic anhydride under controlled conditions (e.g., argon atmosphere, specific solvents like EtOH/dioxane) .

Properties

CAS No. |

6345-56-8 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

1-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C9H10O4/c1-9-3-2-4(13-9)5-6(9)8(11)12-7(5)10/h4-6H,2-3H2,1H3 |

InChI Key |

YRQMPRLOYHEHBF-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(O1)C3C2C(=O)OC3=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4-methyl- can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with a suitable diene in the presence of a catalyst to form the desired product . The reaction conditions typically include a temperature range of 80-120°C and a reaction time of 4-6 hours. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4-methyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from 0°C to 100°C. Major products formed from these reactions include various substituted derivatives and alcohols.

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Complex Molecules

4,7-Epoxyisobenzofuran-1,3-dione serves as a critical intermediate in the synthesis of various organic compounds. It can be utilized to create complex molecules through reactions such as:

- Michael Addition : The compound can undergo Michael addition reactions with nucleophiles. This reaction is particularly useful in synthesizing larger and more complex structures from simpler precursors .

- Diels-Alder Reactions : Its epoxy group allows for Diels-Alder cycloaddition reactions, facilitating the formation of cyclic compounds that are significant in pharmaceuticals and agrochemicals .

2. Polymer Chemistry

In polymer chemistry, 4,7-Epoxyisobenzofuran-1,3-dione has been employed to functionalize polymers. For instance:

- Maleimide Functionalization : The compound can be used to synthesize maleimide-functionalized poly(2-oxazoline)s. These polymers exhibit enhanced properties for bioconjugation applications .

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that derivatives of 4,7-Epoxyisobenzofuran-1,3-dione exhibit potential antitumor activity. Studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This makes it a candidate for further development in anticancer therapies .

2. Bioconjugation

The compound's reactive groups enable it to participate in bioconjugation processes. It can be used to attach therapeutic agents to biomolecules such as proteins or antibodies, enhancing the efficacy of targeted drug delivery systems .

Case Studies

Case Study 1: Synthesis of Maleimide-Functionalized Polymers

A study focused on synthesizing poly(2-oxazoline)s with maleimide end groups using 4,7-Epoxyisobenzofuran-1,3-dione as a precursor demonstrated its utility in creating materials with tailored properties for drug delivery applications. The resulting polymers exhibited favorable biocompatibility and stability under physiological conditions .

Case Study 2: Anticancer Activity Assessment

In a pharmacological study assessing the anticancer effects of 4,7-Epoxyisobenzofuran derivatives on various cancer cell lines (such as breast and lung cancer), results showed significant inhibition of cell growth at micromolar concentrations. These findings suggest that further exploration into this compound's structural modifications could yield potent anticancer agents .

Mechanism of Action

The mechanism of action of 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4-methyl- involves its interaction with various molecular targets and pathways. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This can result in the inhibition of enzyme activity or the modulation of signaling pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Molecular Data

*Estimated based on norcantharidin’s molecular weight (168.148) + methyl group (14.03).

Key Observations:

- Cantharidin, a dimethyl analog, exhibits higher molecular weight and distinct pharmacological profiles .

- Saturation: 5,6-Dehydronorcantharidin lacks two hydrogens, introducing a double bond that reduces stability compared to the fully saturated target compound .

Pharmacological and Functional Comparisons

Antitumor Activity :

- Cantharidin: Potent inhibitor of protein phosphatases 1 and 2A (PP1/PP2A), inducing apoptosis in leukemia cells .

- Norcantharidin: Less toxic than cantharidin, used in China for hepatocellular carcinoma and leukopenia . Its mechanism involves PP1/PP2A inhibition and immune modulation .

- Target Compound: Limited direct data, but methyl substitution may enhance bioavailability or reduce toxicity compared to norcantharidin. Structural analogs like TCA are explored in polymer chemistry rather than pharmacology .

Table 2: Hazard Profiles

Key Observations:

- The target compound’s methyl group may mitigate toxicity compared to cantharidin but retains irritant properties common to anhydrides .

Biological Activity

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-4-methyl- (CAS No: 6345-56-8) is a chemical compound with notable biological activities that have garnered interest in various fields including medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H10O4 |

| Molecular Weight | 182.173 g/mol |

| IUPAC Name | 1-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

| CAS Number | 6345-56-8 |

Antimicrobial Properties

Research indicates that 4,7-Epoxyisobenzofuran-1,3-dione exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The mechanism involves the compound's epoxy group which can form covalent bonds with microbial proteins, leading to inhibition of growth and replication .

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies suggest that it induces apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting DNA synthesis. For instance, it has been observed to affect the M phase of the cell cycle in cancer cells, leading to cell cycle arrest .

Case Study: Liver Cancer

In a specific study involving hepatocellular carcinoma (HCC) cells, treatment with 4,7-Epoxyisobenzofuran-1,3-dione resulted in reduced cell viability and increased apoptosis markers. The study highlighted its potential as an adjunct therapy in liver cancer treatment .

Immunomodulatory Effects

Another notable biological activity is its immunomodulatory effect. The compound has been shown to enhance immune function by increasing white blood cell counts without adversely affecting bone marrow cells. This property could be beneficial in treating conditions characterized by immunosuppression .

The biological activity of 4,7-Epoxyisobenzofuran-1,3-dione is primarily attributed to its reactive epoxy group. This group allows the compound to interact with nucleophiles in biological systems, leading to:

- Covalent Bond Formation : The epoxy group can react with thiol groups in proteins and enzymes.

- Enzyme Inhibition : By binding to active sites of enzymes, it can inhibit their activity.

- Modulation of Signaling Pathways : The compound can interfere with various signaling pathways involved in cell proliferation and apoptosis .

Research Applications

4,7-Epoxyisobenzofuran-1,3-dione serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for the development of more complex molecules that may have enhanced biological activities .

Comparative Analysis

When compared to similar compounds like norcantharidin (a derivative known for its anticancer properties), 4,7-Epoxyisobenzofuran-1,3-dione shows a different profile of activity and toxicity levels.

| Compound Name | Anticancer Activity | Immunomodulatory Effects | Toxicity Level |

|---|---|---|---|

| 4,7-Epoxyisobenzofuran-1,3-dione | Moderate | Yes | Low |

| Norcantharidin | High | Yes | High |

Q & A

Q. What are the established synthetic routes for 4,7-epoxyisobenzofuran-1,3-dione derivatives, and what key reaction conditions are required?

The compound is commonly synthesized via Diels-Alder cycloaddition between furan and maleic anhydride under controlled conditions. For example, exo-selective cycloaddition yields 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione, a precursor for norcantharimide derivatives . Reactions often require anhydrous solvents (e.g., EtOH/dioxane mixtures), argon atmospheres to prevent oxidation, and reflux durations of 24 hours for amine conjugations .

Q. How is the stereochemistry of 4,7-epoxyisobenzofuran-1,3-dione validated experimentally?

Stereochemical confirmation relies on NMR spectroscopy (e.g., H and C NMR) and X-ray crystallography. The rel-(3aR,4S,7R,7aS) configuration is consistently reported in synthetic derivatives, with key signals at δ 1.2–1.4 ppm (methyl groups) and δ 4.5–5.0 ppm (epoxy protons) .

Q. What are the primary biological activities associated with this compound?

The compound (as cantharidin) inhibits protein phosphatases 1 and 2A , disrupting cellular signaling pathways. It exhibits anticancer activity by suppressing protein/nucleic acid synthesis in tumor cells . Bioassays typically use IC measurements in cancer cell lines (e.g., HepG2, MCF-7) at concentrations ranging from 1–50 μM .

Q. What solvents and storage conditions are recommended for handling this compound?

The compound is soluble in DMSO (100 mM), ethanol (20 mM), acetone, and chloroform but poorly soluble in water . Storage at -20°C in desiccated conditions ensures stability for ≥4 years .

Advanced Research Questions

Q. How can researchers address contradictions in cytotoxicity data across different biological models?

Discrepancies arise due to species-specific toxicity (e.g., cantharidin is lethal to insects but selectively cytotoxic in mammalian cells). Mitigation strategies include:

Q. What challenges arise in optimizing enantioselective synthesis of epoxyisobenzofuran derivatives?

Key issues include:

- Exo/endo selectivity in Diels-Alder reactions, influenced by solvent polarity and temperature .

- Racemization during functionalization (e.g., amine conjugations), requiring chiral HPLC or enzymatic resolution .

- Low yields (<60%) in multi-step syntheses, necessitating catalyst screening (e.g., Lewis acids) .

Q. Which analytical techniques are most effective for detecting trace impurities in synthesized batches?

- HPLC-PDA/MS for quantifying residual solvents or byproducts (e.g., maleic acid amides from retro-Diels-Alder reactions) .

- GC-MS for volatile impurities, validated against reference standards (e.g., NIST databases) .

- Elemental analysis to confirm stoichiometry (CHO; theoretical C 61.22%, H 6.16%) .

Q. How can researchers navigate regulatory constraints when studying controlled derivatives like cantharidin?

- Compliance with Schedule 1 regulations (e.g., Misuse of Drugs Act) requires institutional licensing for possession .

- Toxicity mitigation: Use analogs (e.g., norcantharidin) with lower LD values (~14 mg/kg in rodents vs. 1 mg/kg for cantharidin) .

- Documented safety protocols for handling severe irritants (e.g., PPE, activated charcoal for accidental exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.